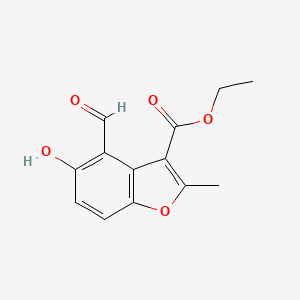

Ethyl 4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . The formylation of esters of 5-hydroxy-1-benzofuran-3-carboxylic acid has been studied . The synthesized aldehydes interact with esters of β-keto acids and hetarylacetonitriles to give furo .Molecular Structure Analysis

The molecular structure of Ethyl 4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is complex. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds are a class of compounds that are ubiquitous in nature . Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .Physical And Chemical Properties Analysis

This compound has a molecular formula of C13H12O5 and a molecular weight of 248.234.Scientific Research Applications

Novel Synthesis Methods

Researchers have developed methods for synthesizing benzofuran derivatives, including Ethyl 4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, highlighting its utility in creating complex organic compounds. For instance, Gao et al. (2011) detailed a facile synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via a one-pot reaction, showcasing the compound's role in synthesizing novel chemical structures with potential pharmacological activities (Gao, Liu, Jiang, & Li, 2011).

Renewable PET Production

The compound has been implicated in renewable PET (Polyethylene Terephthalate) production pathways. Pacheco et al. (2015) discussed its role in Diels–Alder and dehydrative aromatization reactions for producing biobased terephthalic acid precursors, underscoring its significance in sustainable material science (Pacheco, Labinger, Sessions, & Davis, 2015).

Catalyst in Organic Synthesis

This compound also serves as a substrate in catalyzed synthesis reactions. Maimone and Buchwald (2010) developed an efficient palladium-catalyzed O-arylation process using the compound, demonstrating its utility in creating O-arylhydroxylamines and substituted benzofurans, important intermediates in synthesizing biologically active molecules (Maimone & Buchwald, 2010).

Enzymatic Resolution in Drug Synthesis

An innovative application of ethyl 1,4-benzodioxan-2-carboxylate, a related compound, in drug synthesis through enzymatic resolution was studied by Kasture et al. (2005). This process is crucial for producing enantiomerically pure compounds, highlighting the broader family's relevance in pharmaceutical manufacturing (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).

Biological Activity Exploration

The compound and its derivatives have been synthesized and evaluated for biological activities, such as anti-HIV properties. Mubarak et al. (2007) synthesized new benzofuran derivatives and tested their in vitro activities against HIV-1 and HIV-2, showcasing the compound's potential in developing antiviral agents (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . This suggests that Ethyl 4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate could be a subject of future research in the field of medicinal chemistry.

Properties

IUPAC Name |

ethyl 4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-3-17-13(16)11-7(2)18-10-5-4-9(15)8(6-14)12(10)11/h4-6,15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXNDIQLXWIOGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2773821.png)

![1-(3-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2773828.png)

![N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2773830.png)

![2-[3-(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetonitrile](/img/structure/B2773834.png)

![2-(3-(2,6-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2773837.png)

![N-[(1-Benzyl-3-methylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2773840.png)

![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2773842.png)